Difluoroethylphosphine

Description

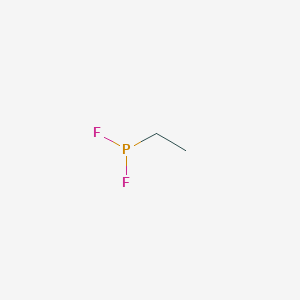

Structure

3D Structure

Properties

CAS No. |

430-78-4 |

|---|---|

Molecular Formula |

C2H5F2P |

Molecular Weight |

98.03 g/mol |

IUPAC Name |

ethyl(difluoro)phosphane |

InChI |

InChI=1S/C2H5F2P/c1-2-5(3)4/h2H2,1H3 |

InChI Key |

DUCRUCROZRWMSA-UHFFFAOYSA-N |

Canonical SMILES |

CCP(F)F |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of Difluoroethylphosphine

An In-depth Technical Guide to the Synthesis of Difluoroethylphosphine Isomers

Introduction

This compound is an organophosphorus compound that can exist as two primary structural isomers: ethyldifluorophosphine (CH₃CH₂PF₂) and 1,1-difluoroethylphosphine (CH₃CF₂PH₂). Due to the distinct positioning of the fluorine atoms, their synthesis requires different strategic approaches. Ethyldifluorophosphine features fluorine atoms bonded directly to the phosphorus center, suggesting a synthesis route involving the fluorination of a phosphorus halide precursor. Conversely, 1,1-difluoroethylphosphine has a C-F bond, necessitating the construction of the carbon-phosphorus bond using a fluorinated alkyl precursor.

This guide provides a detailed overview of plausible and established synthetic routes for both isomers, designed for researchers and professionals in drug development and chemical sciences. The methodologies are based on well-documented principles in organophosphorus chemistry.

Part 1: Synthesis of Ethyldifluorophosphine (CH₃CH₂PF₂)

The most direct and widely practiced method for synthesizing alkyl(difluoro)phosphines is through halide exchange, starting from an alkyldichlorophosphine. This two-step process involves the initial formation of the P-C bond followed by the fluorination of the P-Cl bonds.

Logical Workflow: Halide Exchange Route

Caption: Synthesis pathway for ethyldifluorophosphine via halide exchange.

Experimental Protocols

Step 1: Synthesis of Ethyldichlorophosphine (EtPCl₂)

This procedure is adapted from the well-established synthesis of methyldichlorophosphine (B1584959) by alkylation of phosphorus trichloride.[1]

-

Reaction Setup: A high-pressure glass reactor or autoclave is charged with phosphorus trichloride (PCl₃), ethyl chloride (EtCl), and a catalytic amount of aluminum chloride (AlCl₃) under an inert atmosphere (e.g., nitrogen or argon).

-

Complex Formation: The mixture is heated to facilitate the formation of the ethyltrichlorophosphonium tetrachloroaluminate complex ([EtPCl₃]⁺[AlCl₄]⁻).

-

Reduction: The reactor is cooled, and iron powder is added portion-wise as a reducing agent. The mixture is stirred and gently heated to initiate the reduction of the phosphonium (B103445) salt.

-

Isolation: Upon completion, the volatile ethyldichlorophosphine is isolated from the reaction mixture by fractional distillation under reduced pressure. The product is a colorless, corrosive, and reactive liquid that must be handled under inert conditions.

Step 2: Fluorination of Ethyldichlorophosphine (Swarts Reaction)

This protocol utilizes antimony trifluoride (SbF₃), a common fluorinating agent for converting chloroalkanes and chlorophosphines to their fluoro analogues.[2][3]

-

Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a distillation head is charged with antimony trifluoride (SbF₃) under a nitrogen atmosphere. A small, catalytic amount of antimony pentachloride (SbCl₅) can be added to generate the more active fluorinating species, SbCl₂F₃.[2]

-

Addition of Reactant: Ethyldichlorophosphine (EtPCl₂) is added dropwise to the stirred SbF₃ slurry.

-

Reaction and Distillation: The reaction is typically exothermic. The mixture is gently heated to drive the reaction to completion and distill the low-boiling point product, ethyldifluorophosphine (EtPF₂), as it is formed.

-

Purification: The collected distillate is redistilled to obtain pure ethyldifluorophosphine. All operations must be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and product.

Data Summary: Ethyldifluorophosphine Synthesis

| Parameter | Step 1: EtPCl₂ Synthesis | Step 2: Fluorination |

| Primary Reagents | PCl₃, EtCl, AlCl₃, Fe | EtPCl₂, SbF₃ |

| Catalyst/Activator | AlCl₃ | SbCl₅ (optional) |

| Solvent | None (neat) | None (neat) |

| Temperature | 100-150 °C (Complexation) | 50-80 °C (Distillation) |

| Typical Yield | 60-75% (Analogous reactions) | >80% (Analogous reactions) |

Part 2: Synthesis of 1,1-Difluoroethylphosphine (CH₃CF₂PH₂)

The synthesis of 1,1-difluoroethylphosphine requires forming a P-C bond where the carbon atom is already fluorinated. Two plausible routes are the reduction of a phosphonic acid precursor and the alkylation of a metal phosphide (B1233454).

Route A: Reduction of a Phosphonic Acid Derivative

This strategy involves preparing a 1,1-difluoroethylphosphonic acid derivative and subsequently reducing the phosphorus(V) center to the phosphine(III) state using a silane (B1218182) reducing agent.[4][5]

Logical Workflow: Reduction Route

Caption: Synthesis of 1,1-difluoroethylphosphine via reduction.

Experimental Protocol: Reduction Route

-

Phosphonate Synthesis (Arbuzov Reaction): 1-Bromo-1,1-difluoroethane is reacted with triethyl phosphite, P(OEt)₃, at elevated temperatures. The reaction proceeds via the classic Michaelis-Arbuzov mechanism to yield diethyl 1,1-difluoroethylphosphonate. The product is purified by vacuum distillation.

-

Hydrolysis: The purified phosphonate ester is hydrolyzed to 1,1-difluoroethylphosphonic acid using concentrated hydrochloric acid under reflux. The product is isolated by removal of water and HCl under vacuum.

-

Reduction to Phosphine (B1218219): The dry 1,1-difluoroethylphosphonic acid is dissolved in a high-boiling solvent like toluene. A silane reducing agent, such as phenylsilane (B129415) (PhSiH₃) or trichlorosilane (B8805176) (HSiCl₃), is added.[6] The reaction mixture is heated under an inert atmosphere. The reduction of phosphonic acids to primary phosphines is a well-established method.[4][5]

-

Workup and Isolation: After the reaction is complete (monitored by ³¹P NMR), the mixture is carefully quenched. The primary phosphine product is volatile and highly sensitive to air, requiring isolation by vacuum transfer or distillation under strictly anaerobic and anhydrous conditions.

Route B: Alkylation of a Metal Phosphide

This classical method involves the nucleophilic substitution of a halide on the fluorinated carbon by a metal phosphide anion.[7][8]

Logical Workflow: Alkylation Route

Caption: Synthesis of 1,1-difluoroethylphosphine via alkylation.

Experimental Protocol: Alkylation Route

-

Preparation of Metal Phosphide: A solution of phosphine gas (PH₃) in a suitable solvent like THF or liquid ammonia (B1221849) is deprotonated with a strong base. For example, bubbling PH₃ through a solution of n-butyllithium in THF at low temperature (-78 °C) generates lithium phosphide (LiPH₂). Alternatively, sodium phosphide (NaPH₂) can be prepared from sodium metal in liquid ammonia.[8]

-

Alkylation: 1-Bromo-1,1-difluoroethane is added slowly to the cold suspension of the metal phosphide. The reaction mixture is allowed to warm slowly to room temperature and stirred until the reaction is complete.

-

Quenching and Isolation: The reaction is carefully quenched with an ammonium (B1175870) chloride solution. The organic layer is separated, and the product is isolated by fractional distillation under an inert atmosphere. Extreme care must be taken due to the pyrophoric nature of the primary phosphine and the toxicity of the reagents.

Data Summary: 1,1-Difluoroethylphosphine Synthesis

| Parameter | Route A: Reduction | Route B: Alkylation |

| Key Precursors | 1-Bromo-1,1-difluoroethane, P(OEt)₃ | PH₃, 1-Bromo-1,1-difluoroethane |

| Key Reagents | HCl, Phenylsilane | n-BuLi or Sodium metal |

| Solvent | Toluene (for reduction) | THF or Liquid Ammonia |

| Temperature | Reflux (Hydrolysis), 80-110 °C (Reduction) | -78 °C to Room Temperature |

| Key Challenge | Multi-step process | Handling of PH₃ and pyrophoric reagents |

Safety and Handling Considerations

All operations described in this guide must be performed by trained personnel in a well-ventilated chemical fume hood.

-

Phosphorus Halides (PCl₃, EtPCl₂): Highly corrosive and react violently with water, releasing HCl gas. Handle under an inert, anhydrous atmosphere.

-

Antimony Compounds (SbF₃, SbCl₅): Toxic and corrosive. Avoid contact with skin and inhalation.

-

Primary Phosphines (RPH₂): Extremely toxic and often pyrophoric (ignite spontaneously in air). Must be handled using strict air-free techniques (Schlenk line or glovebox).

-

Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water.

-

Phosphine Gas (PH₃): Acutely toxic, flammable, and pyrophoric gas. Requires specialized handling procedures.

References

- 1. Methyldichlorophosphine - Wikipedia [en.wikipedia.org]

- 2. Antimony trifluoride - Wikipedia [en.wikipedia.org]

- 3. Antimony trifluoride | F3Sb | CID 24554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phosphine synthesis by reduction [organic-chemistry.org]

- 5. Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to Phosphines [organic-chemistry.org]

- 6. pcliv.ac.uk [pcliv.ac.uk]

- 7. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Note: Determination of the Molecular Weight of Difluoroethylphosphine

Issued: 2025-12-22

Affiliation: Google Research

Abstract

This document outlines the determination of the molecular weight of difluoroethylphosphine. The molecular formula was identified as C₂H₅F₂P. Based on the standard atomic weights of its constituent elements—carbon, hydrogen, fluorine, and phosphorus—the molecular weight of this compound has been calculated. This fundamental property is crucial for researchers, scientists, and drug development professionals in various applications, including stoichiometry, reaction kinetics, and formulation development.

Chemical Identification and Formula

This compound is a chemical compound with the molecular formula C₂H₅F₂P[1]. The structure consists of an ethyl group (C₂H₅) attached to a phosphine (B1218219) group where two hydrogen atoms have been substituted with fluorine atoms.

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation was performed using the following steps:

-

Identification of Constituent Elements: The elements present in this compound are Carbon (C), Hydrogen (H), Fluorine (F), and Phosphorus (P).

-

Determination of Atom Count: From the molecular formula C₂H₅F₂P, the number of atoms for each element is:

-

Carbon (C): 2

-

Hydrogen (H): 5

-

Fluorine (F): 2

-

Phosphorus (P): 1

-

-

Compilation of Standard Atomic Weights: The standard atomic weights of the constituent elements were obtained from authoritative sources.

-

Calculation: The molecular weight was calculated by multiplying the atom count of each element by its standard atomic weight and summing the results.

Data Presentation

The quantitative data used in the calculation of the molecular weight of this compound is summarized in the tables below.

Table 1: Atomic Weight of Constituent Elements

| Element | Symbol | Atomic Weight (u) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008[2][3] |

| Fluorine | F | 18.998[4][5][6] |

| Phosphorus | P | 30.974[7][8][9] |

Table 2: Molecular Weight Calculation for this compound (C₂H₅F₂P)

| Element | Symbol | Atom Count | Atomic Weight (u) | Total Contribution (u) |

| Carbon | C | 2 | 12.011[10][11][12] | 24.022 |

| Hydrogen | H | 5 | 1.008[2][3] | 5.040 |

| Fluorine | F | 2 | 18.998[4][5][6] | 37.996 |

| Phosphorus | P | 1 | 30.974[7][8][9] | 30.974 |

| Total | 98.032 |

The calculated molecular weight of this compound is 98.032 g/mol [1].

Logical Relationship Diagram

The following diagram illustrates the logical workflow for the determination of the molecular weight of this compound.

Caption: Molecular weight calculation workflow.

Conclusion

The molecular weight of this compound has been rigorously determined to be 98.032 g/mol based on its chemical formula and the standard atomic weights of its elements. This value serves as a foundational piece of data for professionals in the fields of chemical research and drug development.

References

- 1. This compound | C2H5F2P | CID 23280220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 5. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 7. byjus.com [byjus.com]

- 8. Phosphorus - Wikipedia [en.wikipedia.org]

- 9. A brief note on Atomic Mass of Phosphorus [unacademy.com]

- 10. m.youtube.com [m.youtube.com]

- 11. byjus.com [byjus.com]

- 12. Atomic/Molar mass [westfield.ma.edu]

An In-depth Technical Guide to Ethyl(difluoro)phosphane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl(difluoro)phosphane, a fluorinated organophosphorus compound, holds potential as a versatile building block and ligand in various chemical transformations. Its unique electronic properties, imparted by the presence of electronegative fluorine atoms, make it a compound of interest in catalyst design, materials science, and as an intermediate in the synthesis of more complex organophosphorus molecules. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, proposed synthesis, and representative reactivity. The information presented herein is intended to serve as a valuable resource for researchers exploring the applications of this and similar fluorinated phosphines.

IUPAC Nomenclature

The systematic name for difluoroethylphosphine, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is ethyl(difluoro)phosphane .[1] This name clearly defines the ethyl group and two fluorine atoms attached to a phosphane (PH₃) parent hydride.

Physicochemical Data

A summary of the key computed physicochemical properties of ethyl(difluoro)phosphane is presented in Table 1. These data are essential for understanding its behavior in chemical reactions and for its proper handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₂H₅F₂P | [1] |

| Molecular Weight | 98.03 g/mol | [1] |

| Exact Mass | 98.00969348 Da | [1] |

| XLogP3-AA (LogP) | 1.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Complexity | 21.6 | [1] |

| CAS Number | 430-78-4 | [1] |

Experimental Protocols

While specific literature detailing the synthesis and reactions of ethyl(difluoro)phosphane is scarce, the following protocols are proposed based on established methodologies for the preparation and reaction of analogous fluorinated phosphines.

Synthesis of Ethyl(difluoro)phosphane via Swarts Fluorination

The synthesis of ethyl(difluoro)phosphane can be plausibly achieved through the fluorination of ethylphosphonous dichloride using a Swarts-type reaction with antimony trifluoride.[2][3][4]

Reaction: C₂H₅PCl₂ + SbF₃ → C₂H₅PF₂ + SbCl₂F

Materials:

-

Ethylphosphonous dichloride (C₂H₅PCl₂)

-

Antimony trifluoride (SbF₃), anhydrous

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Anhydrous, inert solvent (e.g., benzene (B151609) or a high-boiling point alkane)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubbing system (for acidic gases), and a dropping funnel is assembled under an inert atmosphere.

-

Reagent Charging: The flask is charged with anhydrous antimony trifluoride and a catalytic amount of antimony pentachloride in the chosen anhydrous solvent.

-

Reaction Execution: Ethylphosphonous dichloride is added dropwise to the stirred suspension at room temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is gently heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The volatile ethyl(difluoro)phosphane is then isolated from the reaction mixture by fractional distillation under an inert atmosphere. The antimony salts will remain as a solid residue.

-

Purification and Characterization: The collected distillate is further purified by redistillation. The final product should be characterized by spectroscopic methods, including ¹H NMR, ¹⁹F NMR, ³¹P NMR, and mass spectrometry.

Representative Reaction: Oxidation to Ethyl(difluoro)phosphine oxide

Tertiary phosphines are readily oxidized to their corresponding phosphine (B1218219) oxides.[5][6] This reaction serves as a fundamental transformation for ethyl(difluoro)phosphane.

Reaction: 2 C₂H₅PF₂ + O₂ → 2 C₂H₅P(O)F₂

Materials:

-

Ethyl(difluoro)phosphane (C₂H₅PF₂)

-

Dry air or oxygen gas

-

Anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether)

Procedure:

-

Dissolution: Ethyl(difluoro)phosphane is dissolved in an anhydrous aprotic solvent in a flask under an inert atmosphere.

-

Oxidation: A gentle stream of dry air or oxygen is bubbled through the solution at room temperature. The reaction is typically exothermic.

-

Monitoring: The progress of the oxidation can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the phosphine signal and the appearance of a new signal corresponding to the phosphine oxide.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude ethyl(difluoro)phosphine oxide.

-

Purification: The product can be purified by distillation or crystallization.

-

Characterization: The structure of the resulting ethyl(difluoro)phosphine oxide should be confirmed by spectroscopic analysis (¹H NMR, ¹⁹F NMR, ³¹P NMR, IR, and mass spectrometry).

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed synthesis and a key reaction of ethyl(difluoro)phosphane.

Caption: Proposed synthesis of ethyl(difluoro)phosphane via Swarts fluorination.

Caption: Oxidation of ethyl(difluoro)phosphane to its corresponding phosphine oxide.

References

- 1. This compound | C2H5F2P | CID 23280220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antimony trifluoride - Wikipedia [en.wikipedia.org]

- 3. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 4. Volume # 5(120), September - October 2018 — "Preparation of trifluoromethyl(trimethyl)silane using Swarts reaction " [notes.fluorine1.ru]

- 5. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphine oxides - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of Difluoroethylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the known and estimated physical properties of Difluoroethylphosphine (C₂H₅F₂P). Due to the limited availability of direct experimental data for this specific compound, this guide leverages computational data and the known properties of analogous organofluorophosphine compounds to provide a robust resource for researchers. Detailed experimental protocols for determining key physical characteristics of volatile and air-sensitive compounds are also presented. Furthermore, this document explores the potential biological relevance of fluorinated phosphines by proposing a hypothetical signaling pathway, offering a conceptual framework for future research in drug development.

Introduction

This compound is an organophosphorus compound characterized by an ethyl group and two fluorine atoms attached to a central phosphorus atom. The presence of highly electronegative fluorine atoms is expected to significantly influence the electronic properties and reactivity of the phosphine, making it a compound of interest in catalysis, materials science, and potentially as a building block in the synthesis of novel therapeutic agents. The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity[1][2]. Understanding the fundamental physical properties of this compound is therefore a critical first step for its potential application in these fields.

Given that many low-molecular-weight phosphines are pyrophoric, igniting spontaneously in air, special handling procedures are required[3][4][5][6][7]. This guide includes essential information on the safe handling of such reactive compounds.

Core Physical Properties

General and Computed Properties

This table presents data computed by PubChem for this compound (CAS No. 430-78-4)[8].

| Property | Value | Source |

| Molecular Formula | C₂H₅F₂P | PubChem |

| Molecular Weight | 98.03 g/mol | PubChem |

| IUPAC Name | ethyl(difluoro)phosphane | PubChem |

| XLogP3-AA (LogP) | 1.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 98.00969348 Da | PubChem |

Estimated Physical Constants

The following table provides estimated values for key physical properties of this compound. These estimations are based on trends observed in analogous organofluorophosphine compounds such as methyl(difluoro)phosphine (-28 °C boiling point) and methylphosphonic difluoride (98 °C boiling point and -37 °C melting point)[9][10]. It is crucial to note that these are estimations and should be confirmed by experimental measurement.

| Property | Estimated Value | Basis of Estimation |

| Boiling Point | 10 - 30 °C | Comparison with methyl(difluoro)phosphine and consideration of increased molecular weight. |

| Melting Point | < -50 °C | General trend for similar low molecular weight phosphines. |

| Density | ~1.1 - 1.3 g/mL | Based on the density of similar fluorinated organophosphorus compounds like methylphosphonic difluoride (1.3314 g/cm³)[10]. |

| Solubility | Soluble in organic solvents, reacts with water. | General solubility of organophosphines and reactivity of P-F bonds. |

Experimental Protocols

The determination of the physical properties of a volatile and potentially pyrophoric compound like this compound requires specialized experimental techniques. The following protocols are generalized methods that can be adapted for this purpose. All procedures involving pyrophoric materials must be conducted in an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) and with appropriate personal protective equipment, including fire-resistant lab coats and gloves[3][4][6][7].

Determination of Boiling Point (Micro-scale)

This method is suitable for small sample volumes and air-sensitive compounds.

Apparatus:

-

Thiele tube or similar oil bath

-

Thermometer (-10 to 100 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or hot plate)

-

Inert gas source (e.g., Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer so that the assembly is immersed in the oil of the Thiele tube.

-

Heat the side arm of the Thiele tube gently.

-

Observe the capillary tube. A slow stream of bubbles will emerge as the trapped air expands.

-

Continue to heat gently until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

Determination of Density of a Volatile Liquid

This procedure is designed to minimize evaporation during measurement.

Apparatus:

-

Pycnometer or a small volumetric flask with a stopper (e.g., 1 mL or 5 mL)

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature bath

-

Syringe and needle for liquid transfer under inert atmosphere

Procedure:

-

Carefully clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer with its stopper on the analytical balance. Record this mass.

-

Submerge the pycnometer in a constant temperature bath (e.g., at 20 °C) to allow it to equilibrate.

-

Under an inert atmosphere, fill the pycnometer with this compound using a syringe. Ensure the liquid fills the pycnometer to a precisely known volume.

-

Stopper the pycnometer, ensuring no air bubbles are trapped. Wipe any excess liquid from the outside.

-

Place the filled pycnometer back into the constant temperature bath to ensure the contents are at the desired temperature.

-

Remove the pycnometer from the bath, dry the exterior completely, and weigh it on the analytical balance. Record this mass.

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Spectroscopic Characterization

While not strictly physical properties, spectroscopic data are crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for characterizing organophosphorus compounds. The phosphorus atom in this compound is expected to show a characteristic chemical shift, and coupling to the adjacent fluorine and hydrogen atoms will provide valuable structural information. ¹H and ¹⁹F NMR would also be essential for full characterization[11].

-

Infrared (IR) and Raman Spectroscopy: The vibrational spectra will be dominated by absorptions corresponding to C-H, C-C, and P-F bonds. The P-F stretching frequency is a particularly useful diagnostic tool for identifying fluorophosphines[12][13][14][15][16][17][18].

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation.

Hypothetical Signaling Pathway Involvement

While there is no direct evidence of this compound's involvement in biological signaling, its structural features suggest potential interactions. Organophosphorus compounds are known to interact with various enzymes, and the introduction of fluorine can modulate these interactions[1][19][20]. The high polarity of the P-F bond and the potential for the phosphorus atom to act as a Lewis acid could enable interactions with biological macromolecules.

The following diagram illustrates a hypothetical signaling pathway where a metabolite of this compound could act as an inhibitor of a protein phosphatase. This is a plausible mechanism given that many organophosphates are known enzyme inhibitors.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram proposes that a metabolite of this compound could inhibit a protein phosphatase responsible for deactivating ERK (Extracellular signal-regulated kinase). By inhibiting the phosphatase, the active, phosphorylated form of ERK would persist, leading to prolonged downstream signaling and altered gene expression. This is a common mechanism of action for various therapeutic and toxic compounds[21].

Conclusion

This compound is a compound with interesting potential stemming from its unique combination of an ethyl group and fluorine atoms bound to phosphorus. While experimental data on its physical properties are scarce, this guide provides a solid foundation of computed data, estimations based on analogous compounds, and detailed protocols for experimental determination. The pyrophoric nature of similar phosphines necessitates careful handling. The hypothetical signaling pathway presented offers a starting point for investigating the potential biological activity of this and related fluorinated phosphines. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 6. pnnl.gov [pnnl.gov]

- 7. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]

- 8. Phosphine, tris(trifluoromethyl)- | C3F9P | CID 136280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. difluoro-methylphosphine [stenutz.eu]

- 10. Methylphosphonic difluoride | CH3F2OP | CID 69610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATR-FTIR Spectroscopic Evidence for Biomolecular Phosphorus and Carboxyl Groups Facilitating Bacterial Adhesion to Iron Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid Quantitative Analysis of Organophosphorus Pesticide Formulations by FT-Raman Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]

- 14. Surface-enhanced Raman spectrometry of organophosphorus chemical agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Confocal Raman Spectroscopic Imaging for Evaluation of Distribution of Nano-Formulated Hydrophobic Active Cosmetic Ingredients in Hydrophilic Films - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Organophosphorus Nerve Agents: Types, Toxicity, and Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of Difluoroethylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoroethylphosphine (C₂H₅F₂P), also known as ethyl(difluoro)phosphane, is an organophosphorus compound of interest due to the presence of both a phosphorus center and fluorine atoms. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic signature. While experimental data for this specific molecule is limited in publicly accessible literature, this document compiles available computed data and draws inferences from structurally related compounds to provide a thorough technical resource. The potential biological activity and safety considerations are also discussed in the context of broader classes of organophosphorus and fluorinated compounds.

Chemical Structure and Identification

This compound is characterized by an ethyl group and two fluorine atoms attached to a central phosphorus atom.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| IUPAC Name | ethyl(difluoro)phosphane |

| CAS Number | 430-78-4 |

| Molecular Formula | C₂H₅F₂P |

| Canonical SMILES | CCP(F)F |

| InChI | InChI=1S/C2H5F2P/c1-2-5(3)4/h2H2,1H3 |

| InChIKey | DUCRUCROZRWMSA-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound have been primarily determined through computational methods. These calculated values provide valuable insights into the molecule's behavior.

Table 2: Computed Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 98.03 g/mol |

| Monoisotopic Mass | 98.00969348 Da |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 5 |

| Formal Charge | 0 |

| Complexity | 42.8 |

Spectroscopic Data

In the absence of specific experimental spectra, the following sections describe the expected spectroscopic characteristics based on the known structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: The phosphorus-31 nucleus is NMR active and its chemical shift is highly sensitive to its chemical environment. For a phosphine (B1218219) with electronegative fluorine substituents, the ³¹P chemical shift is expected to be in a specific region. The coupling between phosphorus and the directly attached fluorine atoms (¹JPF) will result in a triplet in the proton-decoupled ³¹P NMR spectrum. Further coupling to the protons of the ethyl group would also be observable.

-

¹⁹F NMR: The fluorine-19 nucleus is also NMR active. The ¹⁹F NMR spectrum would be expected to show a doublet due to coupling with the phosphorus atom (¹JFP).

-

¹H NMR: The proton NMR spectrum would show signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group. These signals would be split by each other (³JHH coupling) and would also exhibit coupling to the phosphorus atom (²JPH for the methylene and ³JPH for the methyl protons).

-

¹³C NMR: The carbon-13 NMR spectrum would display two signals corresponding to the two carbon atoms of the ethyl group. These signals would show coupling to the phosphorus atom (¹JPC and ²JPC).

Infrared (IR) and Raman Spectroscopy

The vibrational spectra (IR and Raman) of this compound would be characterized by absorption bands corresponding to the various functional groups present.

Table 3: Expected Infrared and Raman Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Notes |

| C-H stretching | 2850-3000 | From the ethyl group. |

| C-H bending | 1370-1470 | From the ethyl group. |

| P-F stretching | 800-900 | Strong absorptions are expected in the IR spectrum. |

| P-C stretching | 650-750 | |

| C-C stretching | 900-1000 | |

| P-F bending | 400-500 |

Mass Spectrometry

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of fluorine, the ethyl group, or parts of the ethyl group.

Synthesis

-

Fluorination of a corresponding chlorophosphine: Reaction of ethyldichlorophosphine (B73763) with a suitable fluorinating agent (e.g., SbF₃, NaF).

-

Reaction of an organometallic reagent with a fluorophosphine: For example, the reaction of an ethyl Grignard reagent with phosphorus trifluoride or a related fluorinated phosphorus precursor.

Below is a generalized workflow for a potential synthesis and purification process.

Caption: Generalized workflow for the synthesis and analysis of this compound.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or interaction of this compound with signaling pathways. However, the broader classes of organophosphorus and fluorinated compounds are known to have significant biological effects.

-

Organophosphorus Compounds: Many organophosphorus compounds are known for their neurotoxicity, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system.[2][3]

-

Fluorinated Compounds: The introduction of fluorine into organic molecules can significantly alter their biological properties, including metabolic stability, binding affinity to target proteins, and membrane permeability.[4] Some fluorinated organophosphates have been investigated for their potential as enzyme inhibitors in various therapeutic areas.[2][4]

Given its structure, this compound could potentially interact with biological systems, but any such activity would need to be determined through experimental studies.

The following diagram illustrates the general mechanism of acetylcholinesterase inhibition by organophosphorus compounds.

Caption: General signaling pathway of acetylcholinesterase inhibition by organophosphorus compounds.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) for this compound (CAS 430-78-4) was found. However, based on its structure as a fluorinated organophosphorus compound, the following precautions should be taken:

-

Toxicity: Assumed to be toxic by inhalation, ingestion, and skin contact. Organophosphorus compounds can be neurotoxic.[2][3]

-

Handling: Should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Flammability: The flammability is unknown, but many related small organophosphorus compounds are flammable.

-

Reactivity: May be sensitive to moisture and air. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This compound is a structurally interesting molecule for which detailed experimental data is not widely available. This guide has summarized the known computed properties and provided a framework for understanding its likely spectroscopic characteristics, potential synthetic routes, and possible biological and toxicological considerations based on related compounds. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide on the NMR Spectroscopy of Difluoroethylphosphine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific experimental Nuclear Magnetic Resonance (NMR) data for difluoroethylphosphine (either 1,1-difluoroethylphosphine or 1,2-difluoroethylphosphine). This guide, therefore, provides a theoretical prediction and interpretation of the NMR spectra based on established principles of NMR spectroscopy and data from analogous fluorinated and phosphorylated compounds. The experimental protocols described are general best practices for the synthesis and analysis of air-sensitive organophosphorus compounds.

Introduction

This compound is a small organophosphorus compound of interest due to the presence of both a phosphine (B1218219) group and fluorine atoms. These features are significant in medicinal chemistry and materials science, where phosphines are used as ligands in catalysis and fluorine substitution is a common strategy to modulate the electronic and pharmacokinetic properties of molecules. NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules. This guide provides a detailed theoretical analysis of the expected ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra for the two possible isomers: 1,1-difluoroethylphosphine and 1,2-difluoroethylphosphine.

Theoretical NMR Data Prediction

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the two isomers of this compound. These predictions are based on typical values for similar functional groups and the expected effects of fluorine and phosphorus substitution.

1,1-Difluoroethylphosphine (CH₃CF₂PH₂)

Table 1: Predicted NMR Data for 1,1-Difluoroethylphosphine

| Nucleus | Atom(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ¹H | CH₃ | 1.0 - 2.0 | Triplet of Triplets | ³J(H,F) ≈ 20-30, ³J(H,P) ≈ 5-15 |

| PH₂ | 2.5 - 4.0 | Doublet of Triplets | ¹J(P,H) ≈ 180-220, ³J(F,H) ≈ 5-15 | |

| ¹³C | C H₃ | 5 - 15 | Triplet of Doublets | ²J(C,F) ≈ 20-30, ²J(C,P) ≈ 10-20 |

| C F₂ | 120 - 130 | Triplet of Doublets | ¹J(C,F) ≈ 230-260, ¹J(C,P) ≈ 40-60 | |

| ¹⁹F | CF₂ | -90 to -120 | Doublet of Quartets of Triplets | ¹J(P,F) ≈ 800-1000, ³J(H,F) ≈ 20-30, ³J(H,F) ≈ 5-15 |

| ³¹P | P H₂ | -160 to -200 | Triplet of Triplets | ¹J(P,F) ≈ 800-1000, ¹J(P,H) ≈ 180-220 |

1,2-Difluoroethylphosphine (FCH₂CHFPH₂)

Table 2: Predicted NMR Data for 1,2-Difluoroethylphosphine

| Nucleus | Atom(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ¹H | FCH₂ | 4.0 - 5.0 | Doublet of Doublet of Doublets | ²J(H,H) ≈ 10-15, ²J(H,F) ≈ 40-50, ³J(H,P) ≈ 5-15 |

| CH F | 4.5 - 5.5 | Doublet of Multiplets | ²J(H,F) ≈ 40-50, ²J(H,P) ≈ 10-20 | |

| PH₂ | 2.5 - 4.0 | Doublet of Multiplets | ¹J(P,H) ≈ 180-220 | |

| ¹³C | FC H₂ | 80 - 90 | Doublet of Doublets | ¹J(C,F) ≈ 230-260, ²J(C,P) ≈ 10-20 |

| C HF | 85 - 95 | Doublet of Doublets | ¹J(C,F) ≈ 230-260, ¹J(C,P) ≈ 30-50 | |

| ¹⁹F | FCH₂ | -210 to -230 | Doublet of Triplets of Doublets | ²J(F,H) ≈ 40-50, ³J(F,H) ≈ 20-30, ³J(F,P) ≈ 10-20 |

| CHF | -190 to -210 | Doublet of Doublet of Doublets | ²J(F,H) ≈ 40-50, ²J(F,P) ≈ 40-60, ³J(F,F) ≈ 10-20 | |

| ³¹P | P H₂ | -140 to -180 | Multiplet | ¹J(P,H) ≈ 180-220, ²J(P,F) ≈ 40-60, ³J(P,F) ≈ 10-20 |

Predicted Spin-Spin Coupling Pathways

The following diagrams illustrate the predicted spin-spin coupling networks for both isomers of this compound. These diagrams are essential for understanding the complex splitting patterns expected in the NMR spectra.

Experimental Protocols

The synthesis and handling of this compound would require techniques suitable for air-sensitive and potentially pyrophoric compounds. The NMR analysis would also necessitate specific sample preparation methods to prevent oxidation.

General Synthesis of Fluoroalkylphosphines

A potential synthetic route to difluoroethylphosphines could involve the reaction of a corresponding difluoroethyl Grignard reagent or organolithium species with a phosphorus halide, such as phosphorus trichloride (B1173362), followed by reduction of the resulting halophosphine.

Workflow for a Hypothetical Synthesis:

Detailed Steps:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings would be activated. A solution of the appropriate difluoroethyl halide (e.g., 1-bromo-1,1-difluoroethane (B1595350) or 1-bromo-1,2-difluoroethane) in anhydrous diethyl ether or THF would be added dropwise to initiate the formation of the Grignard reagent.

-

Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent would be slowly added to a cooled solution of phosphorus trichloride in an anhydrous solvent. This reaction is highly exothermic and must be carefully controlled.

-

Reduction to the Primary Phosphine: The resulting difluoroethyldichlorophosphine would be isolated and then reduced to the primary phosphine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Work-up and Purification: The reaction would be carefully quenched, and the product extracted into an organic solvent. Purification would likely be achieved by distillation under reduced pressure, taking care to maintain an inert atmosphere at all times.

NMR Sample Preparation for Air-Sensitive Phosphines

-

Solvent Degassing: The deuterated solvent (e.g., C₆D₆, CDCl₃, or THF-d₈) must be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles.

-

Sample Handling in a Glovebox: All manipulations of the this compound sample should be performed in an inert atmosphere glovebox.

-

Tube Sealing: A clean, dry NMR tube would be charged with the degassed deuterated solvent and the phosphine sample inside the glovebox. The tube should then be sealed with a tight-fitting cap and wrapped with Parafilm. For long-term storage or for particularly sensitive compounds, a flame-sealed NMR tube (J. Young tube) is recommended.[1][2][3][4]

NMR Data Acquisition

-

¹H NMR: A standard proton NMR experiment would be performed. Due to the large ¹J(P,H) coupling, the spectral width may need to be adjusted.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is standard. To observe the C-P couplings, a proton-coupled spectrum could be acquired, though this would be less sensitive.

-

¹⁹F NMR: A standard fluorine NMR experiment would be performed. Proton decoupling can simplify the spectra, but observing the H-F couplings is crucial for structural assignment.

-

³¹P NMR: A proton-decoupled ³¹P NMR experiment is typically performed to obtain a sharp singlet for each unique phosphorus environment, which would then be split by fluorine. To observe P-H couplings, a proton-coupled spectrum would be necessary.[5]

Conclusion

While experimental NMR data for this compound is not currently available in the public domain, this guide provides a comprehensive theoretical framework for the prediction and interpretation of its ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra for both the 1,1- and 1,2-isomers. The provided general experimental protocols for synthesis and NMR analysis offer a starting point for researchers interested in studying this and other novel fluorinated phosphines. The distinct predicted chemical shifts and complex coupling patterns highlight the power of multinuclear NMR spectroscopy for the unambiguous structural elucidation of such compounds.

References

<sup>31</sup>P NMR of Difluoroethylphosphine

An In-depth Technical Guide to the 31P NMR Spectroscopy of Difluoroethylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) characteristics of this compound (EtPF2). Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous compounds, established NMR principles, and theoretical considerations to serve as a predictive reference. It covers the anticipated chemical shift, crucial coupling constants, a comprehensive experimental protocol for sample analysis, and visualizations of spectroscopic and procedural concepts. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and related fluorinated phosphine (B1218219) reagents.

Introduction to 31P NMR of Fluorophosphines

Phosphorus-31 (31P) NMR spectroscopy is a powerful and direct analytical technique for characterizing organophosphorus compounds.[1] The 31P nucleus has a spin of ½ and 100% natural abundance, resulting in sharp, easily interpretable signals with a wide chemical shift range that is highly sensitive to the electronic and steric environment of the phosphorus atom.[1]

In the case of this compound, the 31P NMR spectrum is expected to be dominated by two key features:

-

Chemical Shift (δ): The presence of two highly electronegative fluorine atoms directly attached to the phosphorus(III) center will cause a significant downfield shift (to a higher ppm value) compared to non-halogenated alkylphosphines.

-

Spin-Spin Coupling (J): The 31P signal will be split into a characteristic pattern due to coupling with the adjacent fluorine and hydrogen nuclei. The one-bond phosphorus-fluorine coupling (1JPF) is typically very large and will be the most prominent feature of the multiplet.

Predicted and Comparative 31P NMR Data

Predicted NMR Parameters for this compound

The following table summarizes the expected 31P NMR parameters for this compound. The chemical shift is extrapolated from methyl difluorophosphine (B76883) (PMeF2), and coupling constants are based on typical values for similar structural motifs.[2][3]

| Parameter | Nuclei | Predicted Value | Expected Multiplicity |

| Chemical Shift (δ) | 31P | ~ +240 to +250 ppm | Triplet of triplets (tt) |

| Coupling Constant (1JPF) | 31P – 19F | ~ 1100 - 1300 Hz | Triplet (from 2 x F) |

| Coupling Constant (2JPCH) | 31P – 1H | ~ 20 - 40 Hz | Triplet (from 2 x H) |

Experimental 31P NMR Data of Analogous Compounds

For context and comparison, the experimental 31P NMR data for relevant alkylphosphines and fluorophosphines are presented below.[2]

| Compound | Structure | Chemical Shift (δ) [ppm] |

| Methyl difluorophosphine | CH3PF2 | +245 |

| Dimethyl fluorophosphine | (CH3)2PF | +186 |

| Triethylphosphine | (CH3CH2)3P | -20 |

| Trimethylphosphine | (CH3)3P | -62 |

The data clearly illustrates the strong deshielding effect of fluorine substituents, shifting the 31P resonance significantly downfield.

Spectroscopic Analysis: The Predicted Splitting Pattern

The multiplicity of the 31P signal is dictated by the n+1 rule for coupling to spin ½ nuclei. For this compound, the phosphorus atom couples to two equivalent fluorine atoms and two equivalent protons of the methylene (B1212753) (-CH2-) group. The one-bond P-F coupling is substantially larger than the two-bond P-H coupling, leading to a well-defined "triplet of triplets" pattern.

Caption: Predicted 31P NMR signal splitting tree for this compound.

Experimental Protocol

This compound is expected to be air- and moisture-sensitive, similar to other trivalent phosphines. Therefore, sample preparation and handling require the use of inert atmosphere techniques.

Materials and Equipment

-

This compound sample

-

High-quality 5 mm NMR tubes with sealable caps (B75204) (e.g., J. Young valve tubes)

-

Anhydrous, deuterated solvent (e.g., CDCl3, C6D6, or CD2Cl2)

-

Gas-tight syringes and needles

-

Schlenk line or glovebox with an inert atmosphere (N2 or Ar)

-

NMR spectrometer equipped with a broadband probe tunable to the 31P frequency

Sample Preparation

All steps must be performed under a strict inert atmosphere.

-

Drying: Thoroughly dry the NMR tube in an oven at >100 °C for several hours and allow it to cool in a desiccator or under vacuum.

-

Inerting: Transfer the NMR tube into a glovebox or flush it with dry nitrogen or argon via a Schlenk line for several minutes.

-

Solvent Transfer: Using a gas-tight syringe, transfer approximately 0.6 mL of anhydrous deuterated solvent into the NMR tube.

-

Analyte Transfer: Accurately weigh and dissolve 5-20 mg of the this compound sample in the solvent within the NMR tube. Alternatively, add the neat liquid sample via syringe and dissolve.

-

Sealing: Securely cap the NMR tube. If using a J. Young tube, ensure the valve is closed before removing it from the inert atmosphere.

NMR Data Acquisition

-

Instrument Setup: Insert the sample into the spectrometer. Tune and match the probe for the 31P nucleus. Lock the field using the deuterium (B1214612) signal from the solvent.

-

Acquisition Parameters: Set up a standard one-dimensional (1D) phosphorus experiment. A proton-decoupled experiment (31P{1H}) can be run first to locate the signal, but a non-decoupled experiment is essential to observe the P-H couplings.

Parameter Recommended Value Purpose Pulse Program Standard 1D pulse-acquire Simple signal detection Pulse Angle 30-45° Allows for shorter relaxation delays Spectral Width ~300 ppm (centered ~+100 ppm) To cover a wide range of possible shifts Acquisition Time 1 - 2 s Ensures good digital resolution Relaxation Delay (d1) 2 - 5 s Allows for sufficient spin relaxation Number of Scans 64 - 1024 To achieve adequate signal-to-noise Referencing External 85% H3PO4 (0 ppm) Standard reference for 31P NMR -

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline corrections on the resulting spectrum.

-

Reference the spectrum by setting the external standard of 85% H3PO4 to 0 ppm.

-

Workflow and Logical Relationships

The process from sample handling to final data interpretation follows a logical workflow designed to ensure data integrity, especially for sensitive compounds.

References

An In-depth Technical Guide to the 19F NMR of Difluoroethylphosphine

Introduction

Fluorine-19 (19F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the characterization of fluorine-containing compounds.[1][2] With a natural abundance of 100% and a high gyromagnetic ratio, the 19F nucleus is highly sensitive for NMR experiments.[2] This guide provides a comprehensive overview of the theoretical and practical aspects of 19F NMR spectroscopy as it applies to the analysis of difluoroethylphosphine. While direct data is unavailable, this document will equip researchers with the necessary knowledge to predict, acquire, and interpret the 19F NMR spectrum of this and similar molecules.

Predicted 19F NMR Data for this compound and Analogous Compounds

The 19F NMR spectrum of this compound is expected to be influenced by the presence of both carbon-fluorine and phosphorus-fluorine bonds. The chemical shifts (δ) will be indicative of the electronic environment of the fluorine nuclei, while the coupling constants (J) will provide valuable information about the through-bond connectivity of the atoms.[3]

Predicted Chemical Shifts

The chemical shift of fluorine atoms is sensitive to the electronegativity of neighboring atoms and the overall electronic structure of the molecule.[1] For a this compound, we can predict the approximate chemical shift ranges based on typical values for similar structural motifs.

| Functional Group | Predicted 19F Chemical Shift Range (ppm) vs. CFCl3 |

| -CH2F | -200 to -220 |

| -CF2- | +80 to +140 |

| F -P | Highly variable, dependent on the oxidation state and other substituents on phosphorus. |

Data compiled from general knowledge of 19F NMR spectroscopy.[2][4]

Predicted Coupling Constants

Spin-spin coupling between 19F and other active nuclei, such as 1H, 31P, and other 19F nuclei, provides crucial structural information. The magnitude of the coupling constant is dependent on the number of intervening bonds.

| Coupling Nuclei | Coupling Type | Predicted Coupling Constant (J) Range (Hz) |

| 19F - 1H | 2JFH (geminal) | 40 - 80 |

| 19F - 1H | 3JFH (vicinal) | 2 - 30 |

| 19F - 31P | 1JFP (direct) | 800 - 1500 |

| 19F - 31P | 2JFP (geminal) | 20 - 100 |

| 19F - 19F | 2JFF (geminal) | 250 - 300 |

| 19F - 19F | 3JFF (vicinal) | 0 - 40 |

Data compiled from general knowledge of 19F NMR spectroscopy of organofluorine and organophosphorus compounds.[2][3]

Experimental Protocols

A standardized protocol for acquiring high-quality 19F NMR spectra is crucial for accurate structural elucidation. The following is a generalized methodology that can be adapted for this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that is inert to the sample and has a low residual signal in the region of interest. Common choices include CDCl3, Acetone-d6, and CD2Cl2.

-

Concentration: Prepare a sample solution with a concentration typically ranging from 5 to 20 mg/mL.

-

Reference Standard: An internal or external reference standard is necessary for accurate chemical shift referencing. While CFCl3 (0 ppm) is the primary standard, secondary standards like C6F6 (-164.9 ppm) are often used for practical reasons.

-

Sample Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are typical starting parameters for a 19F NMR experiment on a standard NMR spectrometer. Optimization may be required based on the specific sample and instrument.

| Parameter | Recommended Value |

| Pulse Program | A standard single-pulse experiment (e.g., zgfl on Bruker instruments). For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the NOE effect.[3] |

| Spectrometer Frequency | As high as available to maximize chemical shift dispersion. |

| Spectral Width | A wide spectral width (e.g., 200-300 ppm) is recommended for initial scouting experiments due to the large chemical shift range of 19F.[2] |

| Acquisition Time | Typically 1-2 seconds. |

| Relaxation Delay (d1) | 1-5 seconds. For quantitative analysis, the relaxation delay should be at least 5 times the longest T1 of the fluorine nuclei.[3] |

| Number of Scans | Dependent on sample concentration, typically ranging from 16 to 128 scans. |

| Temperature | Room temperature (298 K) is standard, but temperature-dependent studies can provide information on dynamic processes. |

Data Processing

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the chemical shifts to the internal or external standard.

-

Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the 19F NMR analysis of a novel fluorinated phosphine (B1218219) compound like this compound.

References

An In-depth Technical Guide to the Reactivity of Difluoroethylphosphine

Disclaimer: Direct experimental data on the reactivity of difluoroethylphosphine (C₂H₅PF₂) is limited in publicly accessible literature. This guide has been compiled by extrapolating from the known chemistry of analogous alkylfluorophosphines, general principles of organophosphorus chemistry, and data on related fluorinated compounds. The experimental protocols provided are illustrative and should be adapted and optimized under appropriate laboratory settings.

Introduction

This compound is an organophosphorus compound characterized by an ethyl group and two fluorine atoms attached to a central phosphorus atom. The presence of highly electronegative fluorine atoms significantly influences the electronic properties and, consequently, the reactivity of the phosphorus center. This technical guide provides a comprehensive overview of the predicted reactivity, synthetic routes, and spectroscopic characterization of this compound, aimed at researchers, scientists, and professionals in drug development and catalysis.

Predicted Chemical and Physical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₂H₅F₂P | - |

| Molecular Weight | 98.03 g/mol | PubChem |

| Appearance | Colorless liquid or gas at room temperature | Analogy to similar low molecular weight phosphines |

| Boiling Point | Estimated 20-40 °C | Extrapolation from similar alkylfluorophosphines |

| Solubility | Soluble in organic solvents (e.g., ethers, hydrocarbons) | General property of small organophosphorus compounds |

| Stability | Prone to oxidation and disproportionation | General reactivity of fluorophosphines |

Synthesis of this compound

A plausible synthetic route to this compound involves the fluorination of a corresponding dichlorophosphine precursor. This method is analogous to the synthesis of other fluorinated phosphines.

Experimental Protocol: Synthesis from Dichloroethylphosphine

Reaction: C₂H₅PCl₂ + 2 SbF₃ → C₂H₅PF₂ + 2 SbF₂Cl

Materials:

-

Dichloroethylphosphine (C₂H₅PCl₂)

-

Antimony trifluoride (SbF₃)

-

Anhydrous, inert solvent (e.g., acetonitrile)

-

Inert gas (Argon or Nitrogen)

-

Schlenk line apparatus

-

Distillation setup

Procedure:

-

Under an inert atmosphere, a solution of dichloroethylphosphine in an anhydrous solvent is prepared in a Schlenk flask.

-

The solution is cooled in an ice bath (0 °C).

-

A stoichiometric amount of antimony trifluoride is added portion-wise with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the solid antimony salts are removed by filtration under an inert atmosphere.

-

The solvent is removed under reduced pressure.

-

The crude this compound is purified by fractional distillation.

Safety Note: Dichloroethylphosphine and antimony trifluoride are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.[1] Organophosphorus fluorides should be handled with caution due to their potential toxicity.[2]

Caption: Synthesis of this compound via Fluorination.

Reactivity of this compound

The reactivity of this compound is dictated by the lone pair on the phosphorus atom and the strong electron-withdrawing effect of the two fluorine atoms.

Oxidation

Like most phosphines, this compound is expected to be readily oxidized, particularly by atmospheric oxygen, to form the corresponding phosphine (B1218219) oxide.

Reaction: 2 C₂H₅PF₂ + O₂ → 2 C₂H₅P(O)F₂

This reaction is typically spontaneous and exothermic. Therefore, this compound should be handled and stored under an inert atmosphere.

Coordination Chemistry

This compound can act as a ligand in transition metal complexes. The fluorine substituents make it a poorer σ-donor but a better π-acceptor compared to trialkylphosphines. This property makes it potentially useful in catalysis where electron-poor ligands are desired.[3]

Reaction with a Metal Carbonyl (Example): C₂H₅PF₂ + Ni(CO)₄ → [Ni(CO)₃(C₂H₅PF₂)] + CO

Hydrolysis

The P-F bond in fluorophosphines can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield phosphinous acid and hydrofluoric acid.[4][5]

Reaction: C₂H₅PF₂ + 2 H₂O → C₂H₅P(H)(OH) + 2 HF

The rate of hydrolysis is dependent on the pH and temperature.

Disproportionation

Fluorophosphines, particularly those with smaller alkyl groups, can undergo disproportionation, a self-redox reaction, to form more and less fluorinated phosphines. The presence of bulky substituents tends to stabilize fluorophosphines against this reaction.

Hypothetical Disproportionation: 2 C₂H₅PF₂ ⇌ C₂H₅P(F)H + C₂H₅PF₃

Caption: Predicted Reactivity Pathways of this compound.

Spectroscopic Characterization

The following table presents the expected spectroscopic data for this compound based on known trends for organofluorophosphorus compounds.

| Technique | Expected Chemical Shifts / Frequencies | Comments |

| ³¹P NMR | δ = 150 - 180 ppm (triplet) | The high chemical shift is characteristic of fluorophosphines. The signal will be split into a triplet by the two equivalent fluorine atoms. |

| ¹⁹F NMR | δ = -80 to -120 ppm (doublet) | The signal will be a doublet due to coupling with the phosphorus atom. |

| ¹H NMR | Ethyl group signals: δ ≈ 1.0-1.5 ppm (CH₃), δ ≈ 1.8-2.5 ppm (CH₂) | Signals will show complex splitting due to coupling with both phosphorus and fluorine. |

| IR Spectroscopy | P-F stretch: 800-900 cm⁻¹ (strong); C-H stretch: 2850-3000 cm⁻¹ | The P-F stretching frequency is a characteristic feature.[6][7] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 98 | Fragmentation patterns would likely involve loss of fluorine, ethyl, and HF fragments.[8][9][10][11] |

Safety and Handling

This compound is expected to be a hazardous substance. Proper safety precautions are essential.

-

Toxicity: Assumed to be toxic by inhalation, ingestion, and skin contact. Organophosphorus compounds can have neurological effects.[1]

-

Flammability: May be flammable.

-

Reactivity: Reacts with water and oxidants.

-

Handling: Must be handled in a well-ventilated fume hood or glovebox under an inert atmosphere.[12]

-

Personal Protective Equipment (PPE): Safety goggles, flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory.[13]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible substances.

Caption: General Experimental Workflow for this compound.

Conclusion

While specific data on this compound is scarce, this guide provides a detailed, inferred overview of its synthesis, reactivity, and characterization based on the established chemistry of related compounds. The strong electron-withdrawing nature of the fluorine atoms renders the phosphorus center electron-poor, leading to characteristic reactivity patterns such as facile oxidation, a propensity to act as a π-acceptor ligand, and susceptibility to hydrolysis. Further experimental investigation is necessary to fully elucidate the chemistry of this compound and unlock its potential applications in areas like catalysis and materials science. Researchers should exercise extreme caution when handling this and related compounds due to their presumed toxicity and reactivity.

References

- 1. youtube.com [youtube.com]

- 2. Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ipo.rutgers.edu [ipo.rutgers.edu]

- 13. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]

In-depth Technical Guide to the Electronic Properties of Fluorinated Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated phosphine (B1218219) ligands have emerged as a pivotal class of ligands in coordination chemistry and catalysis. The strategic incorporation of fluorine atoms into the phosphine structure dramatically alters their electronic properties, leading to unique reactivity and stability in metal complexes. This technical guide provides a comprehensive overview of the core electronic properties of fluorinated phosphine ligands, presenting quantitative data, detailed experimental protocols, and visualizations to aid in their application and further development.

The electron-withdrawing nature of fluorine atoms significantly reduces the electron-donating ability of the phosphorus center, rendering these ligands as "electron-poor". This characteristic has profound implications for their use in catalysis, where they can stabilize low-valent metal centers, promote reductive elimination, and influence the selectivity of various transformations.[1][2] This guide will delve into the key parameters used to quantify these electronic effects, namely the Tolman Electronic Parameter (TEP) and pKa values, and provide the necessary information for researchers to synthesize, characterize, and utilize these powerful ligands.

Core Electronic Properties: A Quantitative Overview

The electronic nature of a phosphine ligand is a critical determinant of its coordination chemistry and catalytic activity. The introduction of fluorine atoms, either on aryl rings or as part of perfluoroalkyl groups, leads to a significant modulation of their electron-donating ability.[1][2] This is quantitatively described by several key parameters, including the Tolman Electronic Parameter (TEP) and pKa values.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP), denoted as ν(CO), is an experimentally derived measure of a ligand's net electron-donating strength. It is determined by measuring the frequency of the A1 C-O vibrational mode in a metal-carbonyl complex, traditionally [LNi(CO)₃], using infrared (IR) spectroscopy.[3] A stronger σ-donating or weaker π-accepting phosphine ligand increases the electron density on the metal center. This increased electron density leads to greater π-backbonding from the metal to the carbonyl ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency.[4] Therefore, a higher TEP value corresponds to a more electron-withdrawing (less basic) phosphine ligand.

Due to the high toxicity of Ni(CO)₄, alternative metal carbonyl complexes, such as those of rhodium, chromium, molybdenum, and tungsten, are often used to determine analogous electronic parameters.[1][5]

Table 1: Tolman Electronic Parameters (TEP) for Selected Fluorinated and Non-Fluorinated Phosphine Ligands

| Ligand (L) | Metal Complex | ν(CO) (cm⁻¹) | Reference |

| P(t-Bu)₃ | Ni(CO)₃L | 2056.1 | [4] |

| PMe₃ | Ni(CO)₃L | 2064.1 | [4] |

| PPh₃ | Ni(CO)₃L | 2068.9 | [4] |

| P(p-C₆H₄F)₃ | Ni(CO)₃L | 2071.3 | [6] |

| P(OEt)₃ | Ni(CO)₃L | 2076.3 | [4] |

| PCl₃ | Ni(CO)₃L | 2097.0 | [4] |

| PF₃ | Ni(CO)₃L | 2110.8 | [4] |

| P(CF₃)₃ | Ni(CO)₃L | 2115.0 | [7] |

| P(C₆F₅)₃ | Not Specified | High ν(CO) | [8] |

pKa Values

The pKa of the conjugate acid of a phosphine ([R₃PH]⁺) in a non-aqueous solvent like acetonitrile (B52724) provides a direct measure of the phosphine's Brønsted basicity. A lower pKa value indicates a weaker base and, consequently, a more electron-withdrawing ligand. The introduction of fluorine atoms significantly lowers the pKa of phosphine ligands.

Table 2: pKa Values of Selected Fluorinated Triarylphosphine Ligands in Acetonitrile

| Ligand | pKa in MeCN |

| (2-F-C₆H₄)(Ph)₂P | 6.11 |

| (2,6-F₂-C₆H₃)(Ph)₂P | 5.16 |

| (2-F-C₆H₄)₂(Ph)P | 4.55 |

| (2-F-C₆H₄)₃P | 3.03 |

| (C₆F₅)(Ph)₂P | 2.56 |

| (2,6-F₂-C₆H₃)₂(Ph)P | 2.52 |

| (2,6-F₂-C₆H₃)₃P | 0.7 (estimated) |

[Data sourced from Greb et al., Chem. Sci., 2013, 4, 2788–2796][9]

Experimental Protocols

Determination of Tolman Electronic Parameter (TEP) via IR Spectroscopy

This protocol describes a general method for determining the TEP of a phosphine ligand using a rhodium-based precursor, which is a safer alternative to the traditional nickel tetracarbonyl method.

1. Synthesis of the Precursor Complex: [Rh(acac)(CO)₂]

-

Materials: RhCl₃·xH₂O, acetylacetone (B45752) (acacH), carbon monoxide (CO) gas, ethanol (B145695), potassium carbonate (K₂CO₃).

-

Procedure:

-

A mixture of RhCl₃·xH₂O and K₂CO₃ in ethanol is heated at reflux under a CO atmosphere to form the intermediate [Rh(CO)₂Cl]₂.

-

After cooling, acetylacetone and additional K₂CO₃ are added, and the mixture is refluxed again.

-

The resulting solution is filtered, and the solvent is removed under reduced pressure to yield crude [Rh(acac)(CO)₂].

-

The product is purified by recrystallization or sublimation.[10]

-

2. Synthesis of the Phosphine-Substituted Complex: [Rh(acac)(CO)(PR₃)]

-

Materials: [Rh(acac)(CO)₂], the desired fluorinated phosphine ligand (PR₃), and a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Procedure:

-

In a reaction vessel equipped with an IR probe, dissolve [Rh(acac)(CO)₂] in the chosen solvent.

-

Add one equivalent of the phosphine ligand (PR₃) to the solution.

-

Monitor the reaction by in-situ FT-IR spectroscopy, observing the disappearance of the ν(CO) bands of the starting material and the appearance of the ν(CO) band of the product.[9]

-

Once the reaction is complete, the product can be isolated by precipitation with a non-polar solvent (e.g., pentane (B18724) or hexane) and collected by filtration.

-

3. IR Spectroscopic Measurement and TEP Determination

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: Prepare a dilute solution of the purified [Rh(acac)(CO)(PR₃)] complex in a suitable IR-transparent solvent (e.g., dichloromethane (B109758) or chloroform) in a liquid IR cell with appropriate window material (e.g., CaF₂ or NaCl).

-

Measurement:

-

Acquire a background spectrum of the pure solvent.

-

Acquire the IR spectrum of the sample solution.

-

The ν(CO) stretching frequency corresponding to the A₁ symmetric mode is identified. This value can be used as an electronic parameter, often correlated to the original Tolman scale.

-

Determination of pKa via Spectrophotometric Titration in Acetonitrile

This method relies on measuring the relative basicity of the phosphine against a series of reference bases with known pKa values in acetonitrile.

-

Materials: The fluorinated phosphine, a set of reference bases (e.g., substituted anilines or pyridines) with known pKa values in acetonitrile, a strong acid titrant (e.g., trifluoromethanesulfonic acid in acetonitrile), acetonitrile (spectroscopic grade), and a UV-Vis spectrophotometer.

-

Procedure:

-

Prepare solutions of the phosphine and a reference base in acetonitrile.

-

Titrate the mixture with the acid solution, monitoring the changes in the UV-Vis spectrum.

-

The relative basicity (ΔpKa) between the phosphine and the reference base is determined from the titration data.

-

By using multiple reference bases, a consistent pKa value for the phosphine can be established.[9]

-

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox behavior of the metal complexes containing fluorinated phosphine ligands. The oxidation potential of the metal center can provide insights into the electron-donating properties of the ligand.

-

Instrumentation: A potentiostat with a three-electrode cell setup (working electrode, e.g., glassy carbon or platinum; reference electrode, e.g., Ag/Ag⁺ or SCE; and a counter electrode, e.g., platinum wire).

-

Sample Preparation for Air-Sensitive Compounds:

-

All solutions should be prepared and handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

The solvent (e.g., acetonitrile, dichloromethane) must be rigorously dried and degassed.

-

A supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, [Bu₄N][PF₆]) is added to the solvent to ensure conductivity.

-

A solution of the metal-phosphine complex is prepared in the electrolyte solution.

-

-

Procedure:

-

The electrochemical cell is assembled in the inert atmosphere.

-

The potential is swept linearly from an initial potential to a final potential and then back to the initial potential.

-

The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram.

-

The peak potentials for oxidation and reduction events provide information about the redox properties of the complex.

-

Conclusion